molecular formula C10H12N2O B1381347 5-(4-Aminophenyl)pyrrolidin-2-one CAS No. 858234-86-3

5-(4-Aminophenyl)pyrrolidin-2-one

Cat. No. B1381347
CAS RN: 858234-86-3
M. Wt: 176.21 g/mol
InChI Key: AHNRHYLMLVGCOC-UHFFFAOYSA-N
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Description

5-(4-Aminophenyl)pyrrolidin-2-one is a chemical compound with the molecular formula C10H12N2O and a molecular weight of 176.22 . It is a solid substance .


Molecular Structure Analysis

The InChI code for 5-(4-Aminophenyl)pyrrolidin-2-one is 1S/C10H12N2O/c11-9-3-1-7(2-4-9)8-5-10(13)12-6-8/h1-4,8H,5-6,11H2,(H,12,13) . This indicates the presence of a pyrrolidin-2-one ring attached to a 4-aminophenyl group .


Chemical Reactions Analysis

While specific chemical reactions involving 5-(4-Aminophenyl)pyrrolidin-2-one are not available, pyrrolidin-2-one derivatives are known to participate in various chemical reactions. These compounds can be functionalized or their rings can be constructed from different precursors .

Scientific Research Applications

Synthesis of Nitrogen Heterocycles

The compound serves as a precursor in the synthesis of various nitrogen-containing polycyclic compounds, which are of significant interest in medicinal chemistry and pharmacology. For instance, it can be used to create benz[g]indolizidine derivatives .

Inhibitors of Histone Deacetylases

5-(4-Aminophenyl)pyrrolidin-2-one derivatives have been identified as selective and effective inhibitors of histone deacetylases 5 and 6, which play a crucial role in the regulation of gene expression .

Cannabinoid Receptor Modulation

Some derivatives of this compound act as modulators of the cannabinoid receptor 1 (CB1), which is a potential target for the treatment of various neurological disorders .

Cyclin-Dependent Kinase Inhibition

The compound has been utilized to develop inhibitors for cyclin-dependent kinase CDK 2, which is involved in cell cycle regulation and is a target for cancer therapy .

Tankyrase Inhibition

Tankyrase inhibitors are another application of 5-(4-Aminophenyl)pyrrolidin-2-one derivatives, which have implications in cancer treatment due to their role in Wnt signaling and telomere maintenance .

Antimicrobial Activity

Pyrrolidin-2-one derivatives, including those derived from 5-(4-Aminophenyl)pyrrolidin-2-one, exhibit antimicrobial properties, making them valuable in the development of new antibiotics .

Anticancer Activity

These derivatives also show promise in anticancer activity, with potential applications in the development of novel chemotherapeutic agents .

Anti-inflammatory and Analgesic Applications

Due to their anti-inflammatory and analgesic properties, 5-(4-Aminophenyl)pyrrolidin-2-one derivatives can be explored for the development of new anti-inflammatory drugs and pain relievers .

Future Directions

Pyrrolidin-2-one and its derivatives, including 5-(4-Aminophenyl)pyrrolidin-2-one, are of interest in drug discovery due to their potential biological activity . Future research may focus on exploring the pharmacological properties of these compounds and developing new synthetic strategies .

properties

IUPAC Name

5-(4-aminophenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c11-8-3-1-7(2-4-8)9-5-6-10(13)12-9/h1-4,9H,5-6,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHNRHYLMLVGCOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Aminophenyl)pyrrolidin-2-one

CAS RN

858234-86-3
Record name 5-(4-aminophenyl)pyrrolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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